2-Fluoro-6-(trifluoromethyl)benzophenone CAS number and properties
2-Fluoro-6-(trifluoromethyl)benzophenone CAS number and properties
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzophenone
Introduction: A Keystone Building Block in Modern Chemistry
2-Fluoro-6-(trifluoromethyl)benzophenone is a highly functionalized aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzophenone core substituted with sterically demanding and electronically influential fluorine and trifluoromethyl groups on the same phenyl ring, imparts a distinct profile of reactivity and stability.[1] The strategic placement of these substituents—a strongly electron-withdrawing trifluoromethyl (CF₃) group and a moderately electron-withdrawing fluorine (F) atom ortho to the carbonyl bridge—creates a molecule that is both a versatile synthetic intermediate and a valuable scaffold for advanced applications.[1]
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's core properties, synthetic methodologies, characteristic reactivity, and key applications. The insights provided herein are intended to facilitate its effective utilization in research and development settings.
Core Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The identity and key characteristics of 2-Fluoro-6-(trifluoromethyl)benzophenone are summarized below.
Identifier:
Structural and Molecular Data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈F₄O | [2][3][4] |
| Molecular Weight | 268.21 g/mol | [1][2][5] |
| IUPAC Name | methanone | [] |
| Synonyms | 2-Fluoro-6-(trifluoromethyl)benzophenone | [2][3] |
| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [1][2] |
| Density | 1.306 g/cm³ | [] |
| Boiling Point | 355.2°C at 760 mmHg | [] |
Strategic Synthesis Methodologies
The synthesis of 2-Fluoro-6-(trifluoromethyl)benzophenone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. The electron-withdrawing nature of the F and CF₃ groups on the benzoyl precursor presents a unique challenge, rendering the acyl carbon less electrophilic and complicating traditional synthetic routes.
Method 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a direct approach. The key is the acylation of benzene using 2-fluoro-6-(trifluoromethyl)benzoyl chloride as the acylating agent.
Protocol:
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Activation of Carboxylic Acid: The precursor, 2-fluoro-6-(trifluoromethyl)benzoic acid, is first converted into its more reactive acid chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
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Lewis Acid Catalysis: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the benzoyl chloride.[1]
-
Acylation: The acylium ion is then reacted with an excess of benzene, which acts as the nucleophile, to form the benzophenone product.
-
Workup: The reaction is quenched, typically with a dilute acid, and the product is extracted and purified via chromatography or recrystallization.
Causality Insight: The primary challenge in this method is the deactivating effect of the fluorine and trifluoromethyl groups on the benzoyl chloride. These groups withdraw electron density, making the formation of the acylium ion less favorable. Consequently, forcing conditions and a robust Lewis acid are necessary to drive the reaction to completion.[1]
Method 2: Organometallic Addition-Oxidation Pathway
To circumvent the challenges of a deactivated Friedel-Crafts substrate, an alternative route involving organometallic reagents is often employed. This method builds the ketone by first forming a secondary alcohol, which is subsequently oxidized.
Protocol:
-
Organometallic Reagent Formation: An organometallic reagent is prepared from a suitable precursor, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. This can be a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium like n-BuLi).
-
Nucleophilic Addition: The freshly prepared organometallic reagent is reacted with benzaldehyde. The nucleophilic carbon of the organometallic attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Intermediate Formation: An acidic workup protonates the resulting alkoxide to yield the diaryl-methanol intermediate, methanol.
-
Oxidation: The secondary alcohol is then oxidized to the target ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC), a Swern oxidation, or other mild oxidation protocols.[1]
Causality Insight: This pathway is often preferred as it avoids the harsh Lewis acidic conditions of the Friedel-Crafts reaction and is more tolerant of the electron-deficient aromatic ring. The success of this method hinges on the efficient formation of the initial organometallic reagent.
Caption: Key synthetic routes to 2-Fluoro-6-(trifluoromethyl)benzophenone.
Reactivity and Mechanistic Considerations
The reactivity of 2-Fluoro-6-(trifluoromethyl)benzophenone is dominated by the electronic influence of its substituents. The F and CF₃ groups are potent electron-withdrawing groups that activate the aromatic ring towards specific transformations.[1]
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing groups, particularly those positioned ortho and para to a leaving group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. In this case, the fluorine atom serves as an excellent leaving group.
Mechanism:
-
Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step.
-
Meisenheimer Complex Formation: The attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and is effectively stabilized by the ortho-CF₃ group and the para-carbonyl group.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.
Causality Insight: The SNAr reaction is highly efficient for this substrate precisely because the CF₃ and carbonyl groups provide the necessary electronic "sink" to stabilize the high-energy Meisenheimer intermediate. The fluorine atom's high electronegativity also contributes to making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[1]
Caption: Generalized mechanism for SNAr on the title compound.
Applications in Research and Development
The unique properties of 2-Fluoro-6-(trifluoromethyl)benzophenone make it a high-value building block in several advanced fields.
Medicinal Chemistry and Drug Discovery
This compound is a critical scaffold for the construction of Active Pharmaceutical Ingredients (APIs). The benzophenone core is a well-established pharmacophore found in numerous bioactive molecules. The incorporation of fluorine and trifluoromethyl groups is a proven strategy in modern drug design to enhance a candidate's pharmacological profile.[7]
-
Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Membrane Permeability & Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[7]
-
Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with biological targets like enzymes and receptors, thereby enhancing binding affinity.[1]
Derivatives of this scaffold are actively investigated for targeted therapies in oncology and for treating neurological diseases, including complex conditions like Alzheimer's disease.[1]
Materials Science
Beyond pharmaceuticals, the distinct electronic and photophysical characteristics of this molecule are leveraged in materials science.
-
Organic Light-Emitting Diodes (OLEDs): It serves as a key component in the synthesis of materials for emissive layers in OLEDs, contributing to enhanced display brightness and energy efficiency.[1]
-
UV-Curing and Photoinitiation: Like many benzophenones, it possesses strong UV absorption properties, making it an effective photoinitiator in UV-curing technologies for coatings, inks, and adhesives, leading to rapid and durable polymerization.[1]
Safety and Handling
As a laboratory chemical, 2-Fluoro-6-(trifluoromethyl)benzophenone requires careful handling to minimize exposure and risk.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Wear suitable personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid the formation and inhalation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Hazards: While specific toxicity data for this exact isomer is limited, related compounds like 2-fluoro-3-(trifluoromethyl)benzophenone and 2-fluoro-5-(trifluoromethyl)benzophenone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is prudent to handle 2-Fluoro-6-(trifluoromethyl)benzophenone with similar precautions.
Conclusion
2-Fluoro-6-(trifluoromethyl)benzophenone is more than just a chemical intermediate; it is an enabling tool for innovation. Its sterically hindered and electronically activated structure provides a platform for complex molecular design, from life-saving pharmaceuticals to next-generation electronics. A thorough understanding of its synthesis, reactivity, and properties, as detailed in this guide, is paramount for scientists and researchers aiming to harness its full potential.
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